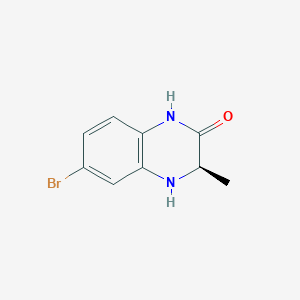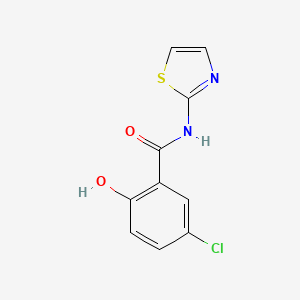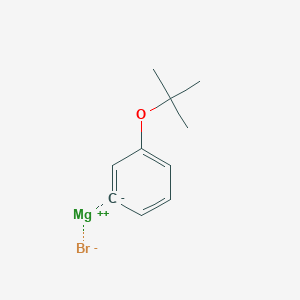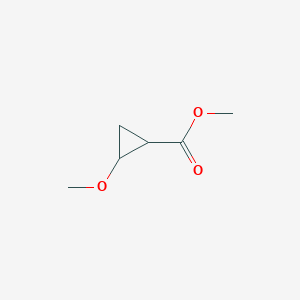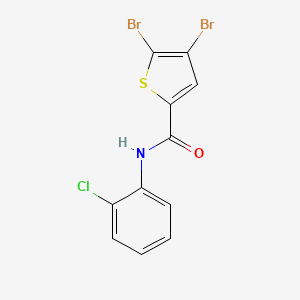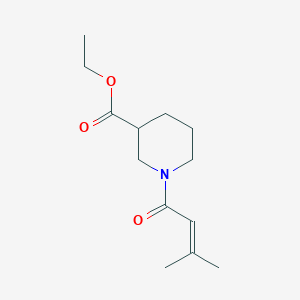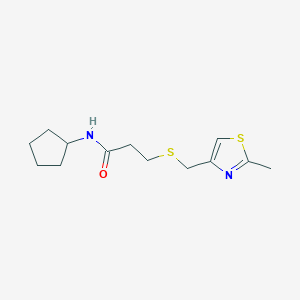
n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide is a chemical compound with the molecular formula C13H20N2OS2 and a molecular weight of 284.44 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide involves multiple steps. One common synthetic route includes the reaction of cyclopentylamine with 3-bromopropanoic acid to form n-cyclopentyl-3-bromopropanamide. This intermediate is then reacted with 2-methylthiazole-4-methanethiol under basic conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C13H20N2OS2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-cyclopentyl-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C13H20N2OS2/c1-10-14-12(9-18-10)8-17-7-6-13(16)15-11-4-2-3-5-11/h9,11H,2-8H2,1H3,(H,15,16) |
Clé InChI |
CSZORGAXZHPPPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CSCCC(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


